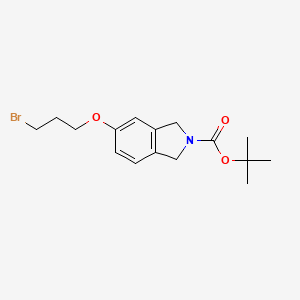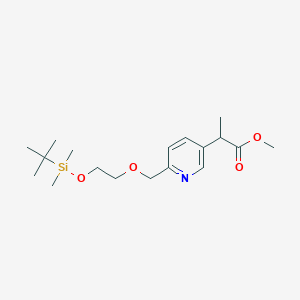
Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate is an organic compound with a complex structure that includes a pyridine ring, a silyl ether group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate typically involves multiple steps, starting from commercially available starting materialsThe final step usually involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The silyl ether group can protect hydroxyl groups during chemical reactions, while the pyridine ring can participate in coordination chemistry and act as a ligand for metal ions. The ester group can undergo hydrolysis to release the active carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
The uniqueness of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the silyl ether group provides stability and protection during synthesis, while the pyridine ring and ester group offer versatility in chemical transformations.
Eigenschaften
Molekularformel |
C18H31NO4Si |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C18H31NO4Si/c1-14(17(20)21-5)15-8-9-16(19-12-15)13-22-10-11-23-24(6,7)18(2,3)4/h8-9,12,14H,10-11,13H2,1-7H3 |
InChI-Schlüssel |
NIQRFXUJHRWCHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)COCCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


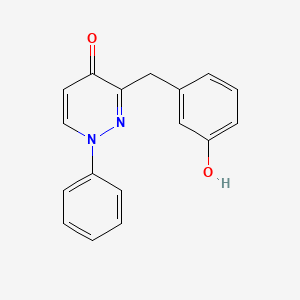
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
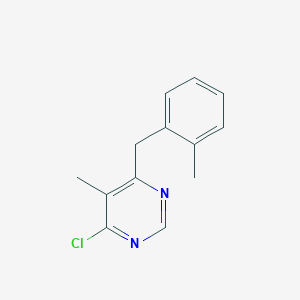
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
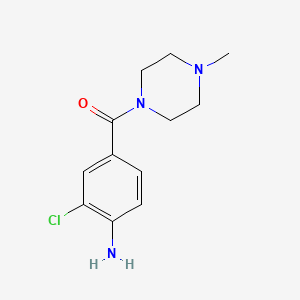
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
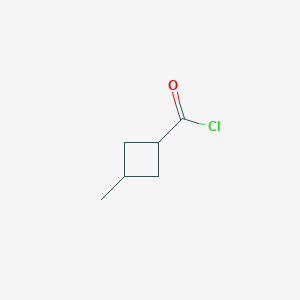
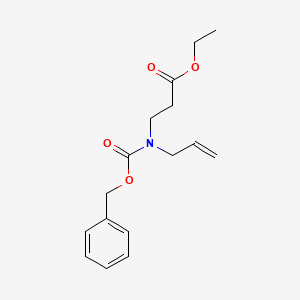
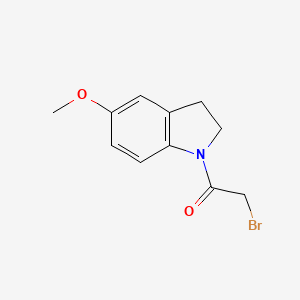
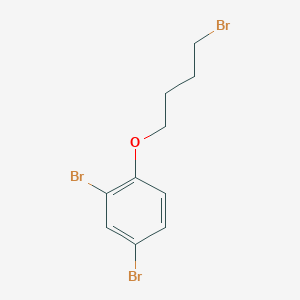
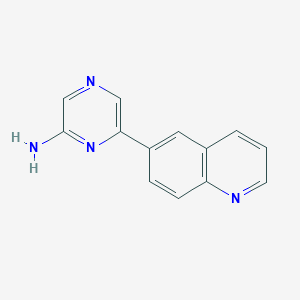
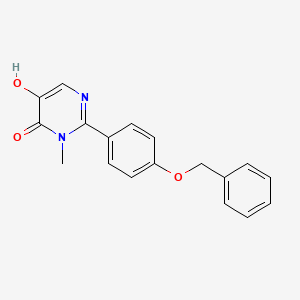
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
